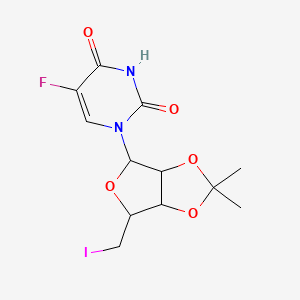
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include chlorine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine to form 2’,3’-O-isopropylidene-uridine. This is followed by halogenation reactions to introduce the chlorine and iodine atoms at the 5’ position. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and iodine monochloride under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The isopropylidene group can be removed under acidic conditions to yield the deprotected nucleoside.
Common Reagents and Conditions
Halogenating Agents: Thionyl chloride, iodine monochloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted nucleosides, while deprotection yields the free nucleoside .
科学的研究の応用
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Molecular Biology: It is used in DNA fiber assays and molecular combing techniques to study DNA replication and repair mechanisms.
Chemical Biology: The compound is used to investigate enzyme activities and nucleoside metabolism.
作用機序
The mechanism of action of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cytotoxic effects. The compound targets viral DNA polymerases, making it effective against certain viral infections. Additionally, its radiosensitizing properties enhance the damage to cancer cells during radiation therapy .
類似化合物との比較
Similar Compounds
5-Iodo-2’-deoxyuridine: Another halogenated nucleoside analog with antiviral properties.
5-Fluorodeoxyuridine: A fluorinated analog used in cancer treatment.
5’-Chloro-5’-deoxyadenosine: A related compound with a chlorine atom at the 5’ position.
Uniqueness
5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine is unique due to the presence of both chlorine and iodine atoms, which can confer distinct chemical and biological properties. Its dual halogenation may enhance its stability and efficacy in certain applications compared to other halogenated nucleosides .
特性
分子式 |
C12H14FIN2O5 |
|---|---|
分子量 |
412.15 g/mol |
IUPAC名 |
5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18) |
InChIキー |
YLUWLJRPWHGNDK-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


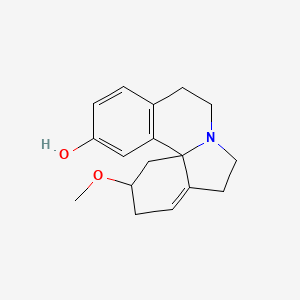
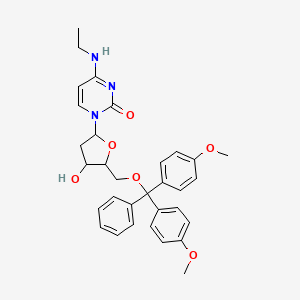
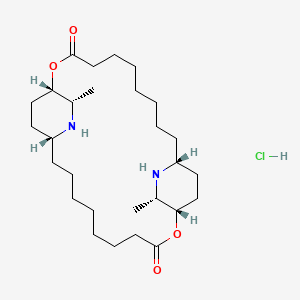
![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)
![3-(2-Cyano-2,2-diphenylethyl)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B12293821.png)
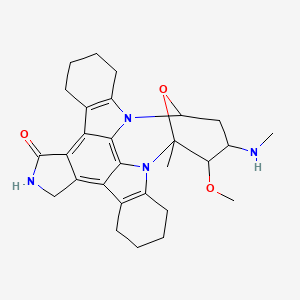

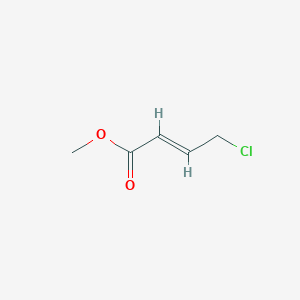
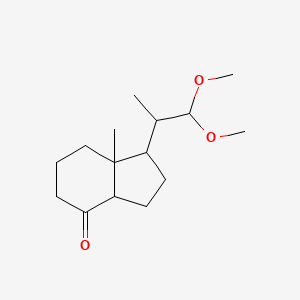
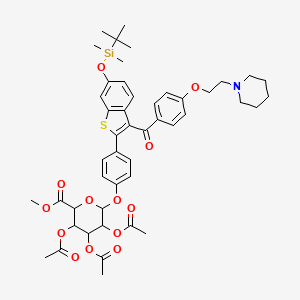
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
